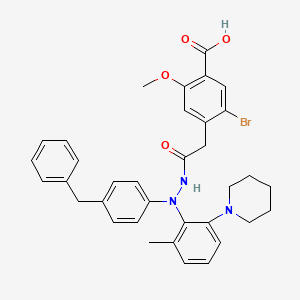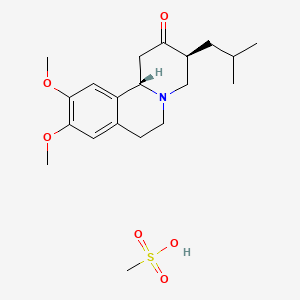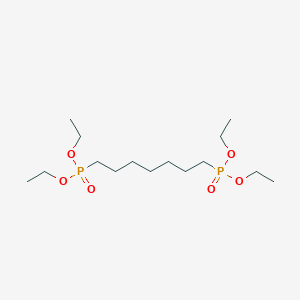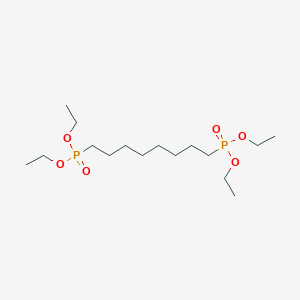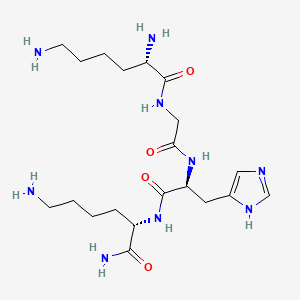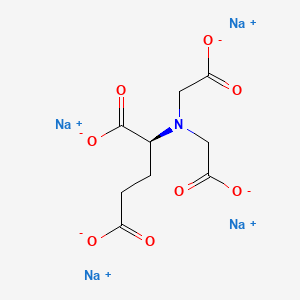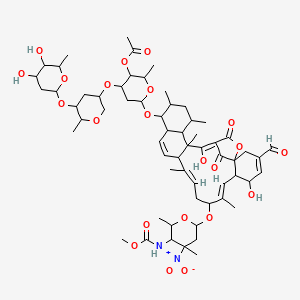
Tilfrinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tilfrinib has a wide range of scientific research applications, including:
Cancer research: This compound is primarily used in cancer research due to its potent anti-proliferative activity against breast cancer cells and other tumor cell lines
Signal transduction studies: As a selective inhibitor of protein tyrosine kinase 6, this compound is used to study the role of this kinase in various signaling pathways.
Drug development: This compound serves as a lead compound for the development of new cancer therapeutics.
Mécanisme D'action
Tilfrinib exerts its effects by selectively inhibiting the activity of protein tyrosine kinase 6. This kinase is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting this kinase, this compound disrupts these processes, leading to reduced tumor growth and increased cell death .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tilfrinib plays a significant role in biochemical reactions, particularly as an inhibitor of PTK6 . PTK6 is a protein tyrosine kinase involved in signal transduction processes. This compound’s interaction with PTK6 can influence various biochemical pathways and cellular functions .
Cellular Effects
This compound has been observed to have substantial effects on various types of cells, particularly cancer cells . It inhibits the growth of certain breast cancer cells in vitro . Moreover, it has been shown to suppress cell proliferation and migration, and induce cell apoptosis in lung cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PTK6, thereby inhibiting its function . This inhibition can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
For instance, this compound has been shown to suppress PTK6 expression in lung adenocarcinoma (LUAD) over time .
Metabolic Pathways
Given its role as a PTK6 inhibitor, it is likely involved in pathways related to protein tyrosine kinase activity .
Méthodes De Préparation
Tilfrinib is synthesized through a series of chemical reactions involving the formation of a pyridoindole structure. The synthetic route typically involves the following steps:
Formation of the pyridoindole core: This is achieved through a multi-step reaction sequence starting from commercially available starting materials.
Functionalization of the core: Various functional groups are introduced to the pyridoindole core to enhance its biological activity.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity
Analyse Des Réactions Chimiques
Tilfrinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Comparaison Avec Des Composés Similaires
Tilfrinib is unique due to its high selectivity and potency against protein tyrosine kinase 6. Similar compounds include:
Lapatinib: Another kinase inhibitor used in cancer treatment, but it targets different kinases.
Gefitinib: A kinase inhibitor that targets the epidermal growth factor receptor.
Erlotinib: Similar to Gefitinib, it targets the epidermal growth factor receptor but has a different chemical structure and mechanism of action
This compound stands out due to its specific inhibition of protein tyrosine kinase 6, making it a valuable tool in cancer research and drug development.
Propriétés
IUPAC Name |
3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZOSHFGJWSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?
A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []
Q2: Are there any preclinical studies that support the use of this compound in colorectal cancer?
A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like this compound. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of this compound in this context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

